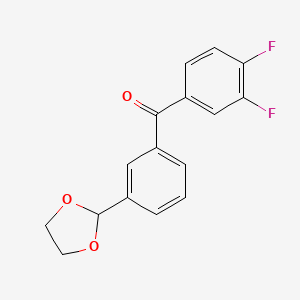

3,4-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone

Description

Benzophenone Derivatives in Organic Chemistry

Benzophenone derivatives constitute a fundamental class of organic compounds characterized by the presence of a central diaromatic ketone structure, with the parent compound benzophenone bearing the molecular formula (C6H5)2CO and representing the simplest member of this extensive chemical family. The benzophenone scaffold has emerged as a ubiquitous structure in medicinal chemistry due to its prevalence in naturally occurring bioactive molecules that exhibit diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This structural motif serves as a widely utilized building block in organic synthesis, functioning as the parent diarylketone from which numerous specialized derivatives can be synthesized through strategic substitution patterns on the aromatic rings.

The versatility of benzophenone derivatives stems from their unique electronic properties and structural flexibility, which allow for extensive modification through various synthetic strategies. Benzophenone itself is naturally occurring, having been identified in fungi, fruits, and plants including grapes, and presents as a white solid with a low melting point and characteristic rose-like odor that demonstrates solubility in organic solvents. The compound's utility extends beyond medicinal applications to include roles as photoinitiators in ultraviolet curing applications such as inks, imaging, and clear coatings in the printing industry, as well as ultraviolet light blockers to prevent photodegradation in packaging materials.

Contemporary research has established that benzophenone derivatives can be systematically modified to enhance their properties for specific applications. The incorporation of various substituents on the aromatic rings allows chemists to fine-tune the electronic, steric, and physicochemical properties of these compounds. In biological applications, benzophenones have been extensively employed as photophysical probes to identify and map peptide-protein interactions, while their role as additives in flavorings and perfumes provides "sweet-woody-geranium-like notes". The structural diversity achievable through substitution patterns has made benzophenone derivatives invaluable in drug discovery, where they appear in marketed pharmaceuticals and serve as scaffolds for the development of novel therapeutic agents.

Historical Context and Development

The historical development of benzophenone chemistry traces back to the late 19th century, with Carl Graebe of the University of Königsberg providing one of the earliest documented investigations of benzophenone in 1874. This pioneering work laid the foundation for subsequent research that would eventually establish benzophenone and its derivatives as critical components in modern organic synthesis and industrial applications. The evolution of benzophenone chemistry has been marked by continuous expansion of synthetic methodologies and applications, reflecting the compound's versatility and importance in chemical research.

The development of fluorinated benzophenone derivatives represents a more recent advancement in this field, driven by the recognition that fluorination can substantially enhance photostability and improve spectroscopic properties of organic compounds. This realization has led to intensive research efforts focused on developing efficient synthetic routes to access fluorinated benzophenones, with particular attention to compounds bearing multiple fluorine substituents that can provide enhanced performance characteristics. The synthesis of fluorinated benzophenones has been facilitated by advances in nucleophilic aromatic substitution reactions, which allow for the systematic introduction of fluorine atoms at specific positions on the benzophenone core.

The emergence of specialized derivatives such as 3,4-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone reflects the ongoing evolution of benzophenone chemistry toward increasingly sophisticated structural modifications. These developments have been driven by the need for compounds with precisely tailored properties for specialized applications in materials science, medicinal chemistry, and synthetic organic chemistry. The incorporation of protecting groups such as the 1,3-dioxolan-2-yl moiety demonstrates the advanced synthetic strategies now employed to create benzophenone derivatives with enhanced stability and controlled reactivity patterns.

Research into benzophenone derivatives has been significantly influenced by structure-activity relationship studies that have revealed the critical importance of substitution patterns in determining biological and chemical properties. Historical investigations, including early work on benzophenone derivatives as inhibitors of human immunodeficiency virus type 1 reverse transcriptase, demonstrated that strategic modifications to the benzophenone core could yield compounds with potent and selective biological activities. These findings established precedents for the systematic development of benzophenone derivatives with optimized properties for specific applications.

Significance of Fluorinated Benzophenones in Research

Fluorinated benzophenones have gained exceptional prominence in contemporary chemical research due to their unique properties that arise from the strategic incorporation of fluorine atoms into the benzophenone framework. The presence of fluorine substituents can dramatically alter the electronic distribution, metabolic stability, and photophysical characteristics of benzophenone derivatives, making them particularly valuable for advanced applications in materials science and pharmaceutical research. The significance of these compounds is underscored by their enhanced photostability, which is crucial for applications requiring long-term stability under light exposure, and their improved spectroscopic properties that facilitate their use as specialized probes and indicators.

The development of fluorinated benzophenones has been driven by the recognition that fluorine substitution can provide unique advantages in terms of chemical reactivity and biological activity. Research has demonstrated that fluorine atoms at specific positions on the benzophenone core can significantly influence enantioselectivity in catalytic processes, as evidenced by studies showing that fluorine atoms at the ortho position of benzophenones prove effective for obtaining high enantioselectivities in borohydride reduction reactions. This finding has important implications for the synthesis of chiral compounds and has contributed to the growing interest in fluorinated benzophenones as versatile synthetic intermediates.

The synthesis of fluorinated benzophenones has been facilitated by the development of iterative nucleophilic aromatic substitution methodologies that allow for the sequential introduction of multiple substituents with precise control over regiochemistry. Studies have shown that hexafluorobenzophenones can serve as versatile starting materials for the synthesis of symmetrical and asymmetrical fluorinated benzophenones, xanthones, acridones, and thioxanthones through sequential nucleophilic substitution reactions. This approach provides scalable access to known and novel precursors for fluorinated analogues of important fluorophores such as fluorescein and rhodamine, highlighting the strategic importance of fluorinated benzophenones in the development of advanced optical materials.

| Property | This compound | General Benzophenone |

|---|---|---|

| Molecular Formula | C16H12F2O3 | C13H10O |

| Molecular Weight | 290.26 g/mol | 182.22 g/mol |

| Boiling Point (Predicted) | 427.0±45.0°C | 305.4°C |

| Density (Predicted) | 1.310±0.06 g/cm3 | 1.111 g/cm3 |

| Fluorine Content | Two fluorine atoms | None |

| Protecting Group | 1,3-dioxolan-2-yl | None |

The research significance of fluorinated benzophenones extends to their potential applications in medicinal chemistry, where the unique properties imparted by fluorine substitution can enhance drug-like characteristics including metabolic stability and bioavailability. The development of specialized derivatives such as this compound represents an advancement in this field, as the combination of fluorine substitution with protective group chemistry creates opportunities for highly selective synthetic transformations. These compounds serve as valuable intermediates for the synthesis of more complex fluorinated molecules that may exhibit enhanced biological activities or improved pharmacological profiles.

Current research trends indicate that fluorinated benzophenones will continue to play increasingly important roles in the development of advanced materials and pharmaceutical compounds. The ability to systematically modify these structures through controlled substitution patterns provides researchers with powerful tools for designing compounds with precisely tailored properties. The significance of this research area is reflected in the continued development of new synthetic methodologies and the expanding range of applications for fluorinated benzophenone derivatives in both academic and industrial settings.

Properties

IUPAC Name |

(3,4-difluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2O3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDCMNUHMKUVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645087 | |

| Record name | (3,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-65-4 | |

| Record name | Methanone, (3,4-difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with:

- 2,4-Difluorobenzoyl chloride as the acylating agent providing the difluoro-substituted benzoyl moiety.

- 1,3-Dioxolane or its derivatives as the source of the dioxolane ring.

The key step involves the formation of the benzophenone core by acylation of an appropriately substituted aromatic compound bearing the 1,3-dioxolane group or by subsequent functionalization of a benzophenone intermediate.

Detailed Synthetic Route

Step 1: Preparation of 3-(1,3-dioxolan-2-yl)phenyl Intermediate

- The 1,3-dioxolane ring is introduced onto the phenyl ring via acetal formation from an aldehyde precursor or by direct substitution reactions.

- Protection of aldehyde groups as 1,3-dioxolane acetals is a common strategy to stabilize reactive aldehydes during subsequent steps.

Step 2: Friedel-Crafts Acylation

- The 3-(1,3-dioxolan-2-yl)phenyl compound undergoes Friedel-Crafts acylation with 2,4-difluorobenzoyl chloride.

- The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions.

- Reaction conditions are optimized to avoid decomposition of the dioxolane ring and to ensure regioselective acylation.

Step 3: Purification and Characterization

Alternative Fluorination Approaches

While direct use of difluorobenzoyl chloride is common, alternative methods involve:

- Electrophilic fluorination of preformed benzophenone derivatives using reagents such as xenon difluoride (XeF2) in the presence of Lewis acids (e.g., BF3·OEt2), which has been demonstrated in related fluorinated nucleoside syntheses.

- This method allows selective introduction of fluorine atoms at specific positions, potentially applicable to benzophenone derivatives with suitable functional groups.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous dichloromethane or acetonitrile | Ensures solubility and stability of reagents |

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid for Friedel-Crafts acylation |

| Temperature | 0 to 25 °C | Controlled to prevent dioxolane ring cleavage |

| Reaction Time | Several hours (3-6 h) | Monitored by TLC or HPLC |

| Work-up | Quenching with ice-water, extraction | Removal of catalyst and by-products |

| Purification | Recrystallization or column chromatography | To achieve high purity |

Research Findings and Analytical Data

- The compound exhibits characteristic NMR signals: 19F NMR shows fluorine resonances consistent with difluoro substitution; 13C NMR confirms the carbonyl and aromatic carbons; 1H NMR signals correspond to aromatic and dioxolane protons.

- Mass spectrometry confirms the molecular ion peak at m/z consistent with C16H12F2O3.

- The melting point range (80-85 °C) is indicative of purity and consistent with literature values.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The benzophenone core can undergo oxidation to form benzoic acid derivatives or reduction to form alcohols.

Hydrolysis: The 1,3-dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and benzophenone.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide (NaNH2) or thiourea are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) facilitate hydrolysis.

Major Products

Substitution: Substituted benzophenone derivatives.

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Hydrolysis: Diols and benzophenone.

Scientific Research Applications

3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Observations :

- Fluorine vs.

- Cyano Substitution: The cyano group in 3-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone introduces strong electron-withdrawing effects, which may influence binding affinity in drug design .

- Methyl Groups : Methyl-substituted derivatives (e.g., 3,4-dimethyl) are bulkier, increasing steric hindrance and possibly reducing reactivity in cross-coupling reactions .

Functional Comparisons

- Photoreactivity: Like benzil and thioxanthone, the target compound may undergo triplet-state reactions in ionic liquids, though its difluoro substituents could alter electron transfer kinetics compared to non-fluorinated analogs .

- Biological Activity: Fluorinated benzophenones are often explored for anticancer properties, as seen in selagibenzophenone B, where structural accuracy was pivotal for confirming activity .

Biological Activity

3,4-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898759-65-4) is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a 1,3-dioxolane ring attached to a benzophenone core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C16H12F2O3

- Molecular Weight : 290.27 g/mol

- Structure : The compound features a benzophenone backbone with fluorine substitutions and a dioxolane ring, contributing to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 3,4-difluorobenzophenone and ethylene glycol.

- Reaction Conditions : The reaction is catalyzed by an acid (e.g., p-toluenesulfonic acid) and conducted under reflux conditions to facilitate the formation of the dioxolane ring.

- Purification : Standard techniques such as recrystallization or column chromatography are employed to achieve high purity of the final product.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems:

- Molecular Targets : The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways.

- Pathways Affected : Potential effects include alterations in signal transduction, gene expression regulation, and metabolic processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds containing the dioxolane structure. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities:

- Antibacterial Activity : Compounds similar in structure have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Antifungal Activity : Notably, some derivatives exhibit strong antifungal properties against Candida albicans.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other dioxolane-containing compounds:

Case Studies

Several studies have focused on the synthesis and biological evaluation of dioxolane derivatives:

- Study on Antimicrobial Properties : A series of dioxolane compounds were synthesized and tested for their antibacterial and antifungal activities. The results indicated that many derivatives exhibited promising activity against both bacterial strains and fungal species .

- Pharmacological Investigations : Research has suggested that modifications in the dioxolane ring can significantly enhance the biological activities of these compounds, indicating a structure-activity relationship that warrants further exploration .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,4-Difluoro-3'-(1,3-dioxolan-2-yl)benzophenone, and how do reaction conditions impact yield?

Answer:

The synthesis of this compound can draw from strategies used for structurally related benzophenones. Key methods include:

- Halogen substitution : Fluorine atoms at the 3,4-positions may be introduced via nucleophilic aromatic substitution (NAS) using KF or CsF under anhydrous conditions. Precursor bromo/chloro derivatives (e.g., 3,4-dibromobenzophenone) are typically used .

- Dioxolane ring formation : The 1,3-dioxolane group can be introduced via acid-catalyzed cyclization of diols or protection of carbonyl groups using ethylene glycol. For example, Friedel-Crafts acylation with a dioxolane-containing acyl chloride may be employed, requiring Lewis acids like AlCl₃ .

- Optimization : Yields are sensitive to temperature (80–120°C for NAS) and solvent polarity (e.g., DMF for NAS, dichloromethane for Friedel-Crafts). Side reactions, such as over-fluorination or ring-opening of the dioxolane, necessitate strict stoichiometric control .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

- ¹⁹F NMR : Critical for confirming fluorine substitution patterns. Two distinct signals for the 3- and 4-fluorine atoms are expected, with chemical shifts typically between -110 to -130 ppm. Splitting patterns (e.g., coupling constants) can resolve positional ambiguities .

- ¹H NMR : The dioxolane protons (O-CH₂-CH₂-O) appear as a singlet or multiplet near δ 4.0–5.0 ppm. Aromatic protons adjacent to fluorine may show deshielding and splitting due to J₃,4 coupling .

- IR Spectroscopy : The carbonyl stretch (C=O) of benzophenone is observed near 1650–1680 cm⁻¹. The dioxolane ether (C-O-C) shows peaks at 1050–1150 cm⁻¹ .

Advanced: How do the electron-withdrawing effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions, and what mechanistic challenges arise?

Answer:

The 3,4-difluoro motif deactivates the aromatic ring, reducing electrophilicity and complicating metal-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies to mitigate this include:

- Directed ortho-metalation : Use of directing groups (e.g., carbonyl) to facilitate regioselective C-H activation.

- High-pressure conditions : Enhances reaction rates for palladium-catalyzed couplings by stabilizing transition states .

Contradictions in literature data (e.g., variable yields under similar conditions) may stem from trace moisture deactivating catalysts or competing side reactions like proto-defluorination .

Advanced: What strategies can minimize competing side reactions during dioxolane group installation, particularly in the presence of fluorine substituents?

Answer:

- Protection-deprotection : Temporarily protect the carbonyl group (e.g., as an acetal) before introducing fluorine to avoid unwanted acid-sensitive side reactions.

- Catalytic selectivity : Use scandium triflate or other Lewis acids that preferentially activate ethylene glycol over fluorine-bearing intermediates .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor dioxolane formation over alternative etherification pathways.

Basic: What are the critical solubility and stability considerations for handling this compound in experimental workflows?

Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., CH₂Cl₂). Co-solvents like THF may improve solubility for reactions .

- Stability : The dioxolane ring is prone to acid-catalyzed hydrolysis. Storage under inert atmosphere (N₂/Ar) at -20°C in amber vials prevents degradation via UV exposure or moisture .

Advanced: How can computational modeling predict the photophysical properties of this benzophenone derivative, and what discrepancies exist between theoretical and experimental data?

Answer:

- DFT Calculations : Optimize ground-state geometry using B3LYP/6-31G(d) to predict UV-Vis absorption (π→π* transitions near 280–320 nm) and fluorescence emission.

- TD-DFT for Excited States : Simulate intersystem crossing (ISC) efficiency influenced by fluorine’s heavy atom effect, which enhances spin-orbit coupling .

Discrepancies often arise from solvent effects (e.g., polar solvents stabilizing charge-transfer states) or aggregation-induced emission (AIE) not captured in gas-phase models .

Advanced: What role does this compound play in designing thermally activated delayed fluorescence (TADF) materials, and how do structural modifications optimize performance?

Answer:

The benzophenone core enables TADF via a small singlet-triplet energy gap (ΔEₛₜ). Key modifications include:

- Substituent engineering : Electron-withdrawing fluorine atoms stabilize the LUMO, while the dioxolane group introduces steric hindrance to reduce non-radiative decay .

- Crystallography-guided design : Single-crystal X-ray diffraction (as in ) reveals packing modes that enhance solid-state luminescence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.